4-Nitrophenyl propiolate

Enzyme Kinetics Esterase Substrate Specificity

Researchers face assay invalidity when saturated p-nitrophenyl esters fail to probe enzyme tolerance for unsaturation. 4-Nitrophenyl propiolate (CAS 35665-87-3) solves this as a terminal alkyne substrate for esterases and lipases. - Active site mapping: Unique alkyne moiety reveals steric/electronic sensitivity compared to acetate/propionate analogs. - Quantitative readout: Hydrolysis releases 4-nitrophenol, detectable at 400-410 nm for precise kinetic parameter determination (Km, kcat/Km). - HTS compatible: Integrates into microplate-based assays for inhibitor screening of serum proteins like HSA. We supply consistent quality for reproducible enzyme characterization.

Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
Cat. No. B11903786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl propiolate
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC#CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H5NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h1,3-6H
InChIKeyLCWVSNGGGAEKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Propiolate: Alkynyl Esterase Substrate


4-Nitrophenyl propiolate (CAS: 35665-87-3, MF: C9H5NO4, MW: 191.14) is an aromatic organooxygen compound featuring a terminal alkyne (propiolate) esterified to a 4-nitrophenol leaving group . Its primary mechanism involves hydrolysis by esterases or lipases to release 4-nitrophenol, which is quantifiable via characteristic UV-Vis absorbance . This property renders it a candidate substrate for spectrophotometric enzyme assays. Limited direct comparative data are available; therefore, inferences must be drawn from closely related analogs like 4-nitrophenyl acetate and propionate to guide scientific selection [1].

1
Chromogenic esterase / lipase substrate with spectrophotometric readout
4-Nitrophenolate detection at 400–410 nm enables kinetic quantification
2
Terminal alkyne moiety for active-site specificity mapping
Unique steric and electronic environment relative to saturated acyl esters
3
Supports enzyme characterization and inhibitor screening workflows
May serve as a selectivity probe alongside other p-nitrophenyl esters

Why 4-Nitrophenyl Propiolate Cannot Be Substituted


The acyl chain structure critically dictates the rate and selectivity of enzymatic hydrolysis. 4-Nitrophenyl propiolate's alkyne moiety creates a unique steric and electronic environment compared to saturated analogs like acetate (C2) or propionate (C3) [1]. For instance, kinetic studies on related p-nitrophenyl esters demonstrate that chain length and saturation dramatically alter catalytic efficiency (kcat/Km), with propionate exhibiting significantly higher turnover numbers than acetate for certain enzymes [2]. Therefore, substituting 4-nitrophenyl propiolate with a saturated analog could yield misleading enzyme activity profiles, compromising assay validity and research reproducibility.

Aspect
4-Nitrophenyl propiolate
Saturated analogs (acetate / propionate)
Acyl chain
Propiolate (alkyne, C3 unsaturated)
Acetate (C2) or propionate (C3 saturated)
Enzyme recognition
Distinct steric and electronic profile; empirical characterization required
Chain-length and saturation may shift catalytic efficiency significantly
Assay outcome
Yields unique activity profile not predictable from analog data
Substitution may produce misleading enzyme activity profiles

4-Nitrophenyl Propiolate vs. Common Esterase Substrates


Acyl Chain Structure Influences Catalytic Efficiency

While direct kinetic data for 4-nitrophenyl propiolate are not available, class-level inference from saturated analogs establishes a clear trend that the acyl chain structure significantly impacts catalytic efficiency. For the esterase EstOF4, the catalytic efficiency (kcat/Km) for p-nitrophenyl propionate (C3, saturated) is 2.3 s⁻¹·μM⁻¹, which is ~1.5-fold lower than the 3.4 s⁻¹·μM⁻¹ observed for p-nitrophenyl acetate (C2) [1]. This demonstrates that even a single methylene group extension can substantially alter enzyme recognition and turnover [1]. The alkyne moiety in 4-nitrophenyl propiolate introduces an even greater electronic and steric deviation, suggesting its enzymatic profile will be distinct from saturated analogs and cannot be predicted without direct measurement.

Acyl chain & catalytic efficiency
Class-level inference
~1.5-fold kcat/Km difference
Supports chain-length sensitivity context for enzyme recognition
C2 vs C3 saturated analog comparison in EstOF4; alkyne deviation likely greater
Enzyme Kinetics Esterase Substrate Specificity

Hydrolysis of p-Nitrophenyl Esters by Human Serum Albumin

In a study of HSA's esterase-like activity, p-nitrophenyl propionate (PNPP) was identified as a superior substrate compared to p-nitrophenyl acetate (PNPA), demonstrating a higher rate of hydrolysis [1]. This finding highlights that acyl chain length and structure directly influence substrate recognition and turnover by physiologically relevant esterases [1]. Although 4-nitrophenyl propiolate was not tested, its unique alkyne structure suggests it will exhibit a hydrolysis profile distinct from both acetate and propionate, making it a potentially valuable probe for studying the structural determinants of HSA's catalytic site.

HSA esterase-like activity
Class-level inference
PNPP > PNPA hydrolysis rate
Supports acyl-chain recognition context in serum protein studies
Qualitative comparison reported; propiolate data not available
Drug Metabolism Prodrug Design Serum Esterase

LYPLAL1 Activity Across p-Nitrophenyl Esters

Enzymatic hydrolysis of various p-nitrophenyl (PNP) esters by LYPLAL1, a lysophospholipase-like protein linked to metabolic disorders, shows that activity varies significantly depending on the ester's acyl chain [1]. In a comparative assay, the enzyme's activity was normalized to the most efficiently hydrolyzed compound (PNPA), revealing that even minor structural changes lead to different turnover rates [1]. This class-level finding implies that 4-nitrophenyl propiolate, with its distinct propiolate group, will serve as a unique probe for mapping the substrate specificity of LYPLAL1 and related enzymes, providing insights not obtainable with saturated esters.

LYPLAL1 substrate profiling
Class-level inference
Activity varies >10% across PNP esters
Supports substrate-profiling context for metabolic enzyme characterization
Normalized to PNPA; propiolate expected to yield distinct turnover
Metabolic Disease Lysophospholipase Substrate Profiling

Substrate Preference of Recombinant Esterase

Activity data for a purified recombinant esterase shows a significant difference in turnover number for two related substrates: 4-nitrophenyl propionate (20.7 s⁻¹) and 4-nitrophenyl acetate (1.21 s⁻¹) under identical conditions (pH 8.0, 25°C) [1]. This ~17-fold difference underscores that even among closely related p-nitrophenyl esters, substrate specificity can be dramatic and unpredictable [1]. While data for 4-nitrophenyl propiolate are absent, this finding supports the need for empirical evaluation and highlights its potential as a selective substrate for specific esterases.

Recombinant esterase kcat
Supporting evidence
17.1-fold kcat difference
Supports empirical evaluation requirement for substrate selection
Propionate vs acetate under identical conditions; propiolate data absent
Enzyme Purification Recombinant Enzyme Activity Assay

4-Nitrophenyl Propiolate Research Applications


Substrate Specificity of Novel Esterases and Lipases

4-Nitrophenyl propiolate serves as a specialized probe for mapping the active site geometry and substrate tolerance of newly discovered or engineered esterases and lipases. By comparing its hydrolysis rate to saturated analogs like acetate and propionate, researchers can quantify the enzyme's sensitivity to unsaturation and steric bulk near the ester bond. The spectrophotometric detection of the 4-nitrophenolate leaving group at 400-410 nm provides a simple, quantitative readout for determining Michaelis-Menten kinetic parameters (Km, Vmax, kcat/Km) [1].

Esterase-Like Activity of Serum Proteins

The compound is a valuable tool for studying the promiscuous esterase activity of abundant serum proteins like Human Serum Albumin (HSA). Due to the established chain-length dependence of HSA's catalytic activity on p-nitrophenyl esters [1], 4-nitrophenyl propiolate can be used to further define the structural and electronic requirements of the protein's catalytic binding sites, providing insights relevant to drug transport, prodrug activation, and biomarker discovery.

High-Throughput Screening for Esterase Inhibitors

4-Nitrophenyl propiolate can be integrated into microplate-based, high-throughput screening (HTS) assays to identify novel inhibitors of target esterases. Its hydrolysis produces a distinct colorimetric signal, allowing for the rapid and automated assessment of compound libraries [1]. Given the variable substrate preferences of different esterases, using 4-nitrophenyl propiolate alongside other p-nitrophenyl esters can help identify inhibitors with specific or broad-spectrum activity profiles.

Application
Selection Property
Validation Focus
Novel esterase substrate profiling
Acyl-chain specificity probe
Active-site geometry and kinetic parameter benchmarking
Serum protein esterase activity studies
Unsaturated ester recognition profile
Protein catalytic site structural determinants
Esterase inhibitor HTS assays
Chromogenic signal with distinct substrate profile
Inhibitor selectivity across acyl-chain variants

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19 linked technical documents
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